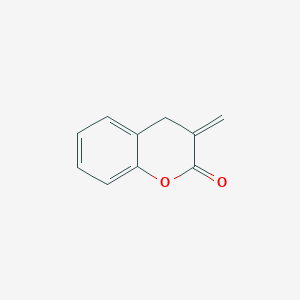![molecular formula C9H12O2S2 B14628790 ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene CAS No. 56620-05-4](/img/structure/B14628790.png)
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene: is an organic compound that features a benzene ring substituted with a methanesulfonyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can be achieved through various methods. One common approach involves the reaction of benzyl mercaptan with methanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzyl mercaptan and methanesulfonyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The benzyl mercaptan is dissolved in an appropriate solvent, and methanesulfonyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The product is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine:
Drug Development: The unique chemical properties of this compound make it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparaison Avec Des Composés Similaires
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a similar structure but lacks the sulfanyl group.
Methyl p-tolyl sulfone: Another related compound with a sulfone group instead of the sulfanyl group.
Uniqueness:
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene:
Propriétés
Numéro CAS |
56620-05-4 |
|---|---|
Formule moléculaire |
C9H12O2S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
methylsulfonylmethylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H12O2S2/c1-13(10,11)8-12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
LLGLQSNGWVIPKW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


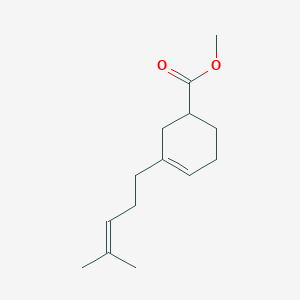
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
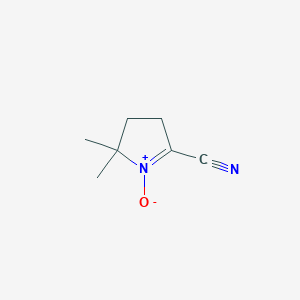
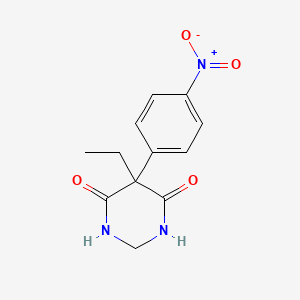
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
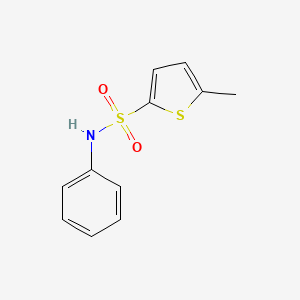

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
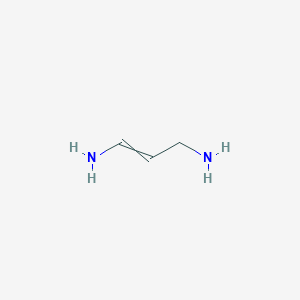
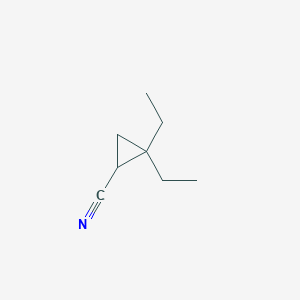

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
